Taxifolin 3-O-beta-D-xylopyranoside
Overview
Description
Taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside, a beta-D-xyloside, a member of 3’-hydroxyflavanones, a monosaccharide derivative, and a tetrahydroxyflavanone . It is functionally related to a (+)-taxifolin and a beta-D-xylose . This compound is a natural product found in Thujopsis dolabrata, Fagus sylvatica, and other organisms .
Molecular Structure Analysis
The molecular weight of taxifolin is 304.25, and the molecular formula is C15H12O7 . The IUPAC name of taxifolin is (2R, 3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one . It has (2R, 3R)-configuration and it is a conjugate acid of a (+)-taxifolin .Scientific Research Applications
Flavanone Glycoside
Taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside . Flavanone glycosides are a type of flavonoid, a class of compounds with various biological activities. They are known for their antioxidant, anti-inflammatory, and antimicrobial properties .
Antioxidant
Taxifolin, the parent compound of Taxifolin 3-O-beta-D-xylopyranoside, is a powerful antioxidant . It’s likely that the glycoside form retains some of these antioxidant properties, which could be useful in combating oxidative stress in various biological systems.
Anti-Inflammatory
Flavonoids like Taxifolin have anti-inflammatory properties . Therefore, Taxifolin 3-O-beta-D-xylopyranoside could potentially be used in research related to inflammation and related diseases.
Antimicrobial
The antimicrobial activity of flavonoids is well-documented . Taxifolin 3-O-beta-D-xylopyranoside could potentially be used in research focusing on the development of new antimicrobial agents.
Metabolite Studies
Taxifolin 3-O-beta-D-xylopyranoside is classified as a metabolite , which means it could be used in studies related to metabolism, such as understanding metabolic pathways or studying the effects of various substances on metabolism.
Pharmacological Research
Given its wide range of potential biological activities, Taxifolin 3-O-beta-D-xylopyranoside could be used in various areas of pharmacological research, including the development of new drugs or therapeutic strategies .
Mechanism of Action
Target of Action
Taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside . It is a natural product of Polygonum, Polygonaceae It is known that flavanone glycosides can interact with a variety of biological targets, including enzymes and receptors, due to their structural diversity .
Mode of Action
Flavanone glycosides, such as taxifolin 3-o-beta-d-xylopyranoside, are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor binding, and antioxidant activity .
Biochemical Pathways
Flavanone glycosides are known to influence several biochemical pathways due to their antioxidant properties .
Result of Action
Flavanone glycosides are generally known for their antioxidant properties, which can protect cells from oxidative stress .
Future Directions
Taxifolin has been suggested as an effective therapy for cerebral amyloid angiopathy (CAA). It exhibits anti-oxidative and anti-inflammatory effects, provides protection against advanced glycation end products and mitochondrial damage . It has also been shown to facilitate disassembly, prevent oligomer formation and increase clearance of Aβ in a mouse model of CAA . These results highlight the need for clinical trials on the efficacy and safety of Taxifolin in patients with CAA .
properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSPRKDZNYSFRL-ARLBNVOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxifolin 3-O-beta-D-xylopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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